molecular formula C11H12FIO2 B6300575 tert-Butyl 2-fluoro-3-iodobenzoate CAS No. 2404733-97-5

tert-Butyl 2-fluoro-3-iodobenzoate

Cat. No.: B6300575
CAS No.: 2404733-97-5
M. Wt: 322.11 g/mol
InChI Key: TVJVCUPAEUCDDR-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-3-iodobenzoate: is an organic compound with the molecular formula C11H12FIO2 and a molecular weight of 322.12 g/mol . This compound is notable for its unique structure, which includes a tert-butyl ester group, a fluorine atom, and an iodine atom attached to a benzene ring. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-fluoro-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-fluoro-3-iodobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-fluoro-3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 2-fluoro-3-iodobenzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-3-iodobenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that interacts with biological targets .

Comparison with Similar Compounds

    tert-Butyl 2-iodobenzoate: Similar structure but lacks the fluorine atom.

    tert-Butyl 3-iodobenzoate: Iodine atom positioned differently on the benzene ring.

    tert-Butyl 2-fluorobenzoate: Lacks the iodine atom

Uniqueness: tert-Butyl 2-fluoro-3-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and potential biological activity. This dual halogenation makes it a valuable compound in synthetic chemistry and biological studies .

Properties

IUPAC Name

tert-butyl 2-fluoro-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)7-5-4-6-8(13)9(7)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJVCUPAEUCDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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